molecular formula C12H20O2 B12785795 Isodihydrocarveol acetate CAS No. 220329-20-4

Isodihydrocarveol acetate

Cat. No.: B12785795
CAS No.: 220329-20-4
M. Wt: 196.29 g/mol
InChI Key: TUSIZTVSUSBSQI-WCQGTBRESA-N
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Description

Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Isodihydrocarveol and acetic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced derivatives with different functional groups.

Scientific Research Applications

Isodihydrocarveol acetate has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Isodihydrocarveol acetate can be compared with other similar compounds, such as:

  • Dihydrocarvyl acetate
  • Neoiso-dihydrocarveol acetate
  • Neo-dihydro carveol acetate

Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.

Properties

CAS No.

220329-20-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1

InChI Key

TUSIZTVSUSBSQI-WCQGTBRESA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(=C)C

Origin of Product

United States

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